

# Application Notes: Organocatalytic Asymmetric [8+2] Cycloaddition of Tropones

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Compound of Interest		
Compound Name:	Tropone	
Cat. No.:	B1200060	Get Quote

#### Introduction

The [8+2] cycloaddition of **tropone**s is a powerful synthetic strategy for accessing complex bicyclo[5.3.0]decane skeletons, which are core structures in numerous natural products and bioactive molecules. The development of organocatalytic asymmetric variants of this reaction has opened avenues for the enantioselective synthesis of these valuable compounds. This document provides an overview of various organocatalytic systems, their applications, and detailed protocols for researchers in organic synthesis and drug development.

### Significance

**Tropone** and its derivatives are versatile nonbenzenoid aromatic compounds that can participate in various cycloaddition reactions.[1][2][3] The [8+2] cycloaddition, in particular, allows for the rapid construction of seven-membered rings fused to five-membered rings. The use of chiral organocatalysts enables control over the stereochemistry of the newly formed chiral centers, providing access to enantioenriched products with high efficiency. Different organocatalytic activation strategies have been successfully employed, including aminocatalysis, N-heterocyclic carbene (NHC) catalysis, bifunctional hydrogen-bond-donating catalysis, and phosphine catalysis.[1]

## **Catalytic Systems and Applications**

Several distinct organocatalytic systems have been developed for the asymmetric [8+2] cycloaddition of **tropone**s, each with its own scope and advantages.



### **Bifunctional Guanidine Catalysis**

Chiral bifunctional guanidines have been effectively used to catalyze the asymmetric [8+2] cycloaddition of **tropone**s with azlactones.[1][2][3][4] This method provides access to bicyclic compounds that are precursors to enantioenriched  $\alpha$ -amino acid derivatives. The reaction proceeds via a 1,8-addition/annulation process with excellent yields, diastereoselectivities, and enantioselectivities.[1][2][4] The guanidine moiety acts as a Brønsted base to enolize the azlactone, while the amide group of the catalyst activates the **tropone** through hydrogen bonding.[2][3]

### N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic carbenes (NHCs) have been utilized to catalyze the [8+2] cycloaddition of **tropone**s with  $\alpha,\beta$ -unsaturated aldehydes (enals).[5][6] This approach generates chiral NHC-enolate intermediates that react with **tropone**s to yield the desired cycloadducts.[7] The reaction can be tuned to produce either the kinetic cis-cycloadduct or the thermodynamic transanalogue by adjusting the amount of base and reaction time.[5][8] This method has been a significant advancement in stereoselective higher-order cycloaddition reactions.[7]

### **Aminocatalysis with Cinchona Alkaloids**

Primary amine catalysts derived from cinchona alkaloids are employed in the [8+2] cycloaddition of **tropone**s with cyclic enones, such as 2-cyclohexenone.[9][10] The catalyst reacts with the enone to form a linear dienamine intermediate, which then undergoes a stepwise cycloaddition with **tropone**.[9][10] The selectivity between the [8+2] and competing [4+2] pathways is dependent on the substituents of the **tropone** derivative and the reversibility of the cycloaddition steps.[9]

### **Chiral Phosphine Catalysis**

Nucleophilic chiral phosphine catalysts have been successfully applied in the enantioselective [8+2] cycloaddition of **tropone**s with allenoates.[1][5] This strategy provides functionalized bicyclo[5.3.0]decane derivatives in moderate to excellent yields and with high enantioselectivities.[5]

### **Data Presentation**



Table 1: Bifunctional Guanidine-Catalyzed [8+2] Cycloaddition of **Tropone**s with Azlactones[1] [2]

Entry	Tropone (1)	Azlactone (2)	Catalyst	Yield (%)	dr	ee (%)
1	Tropone	Phenylalan ine-derived	Chiral Guanidine- Sulfonamid e	95	>19:1	96
2	Tropone	Alanine- derived	Chiral Guanidine- Sulfonamid e	92	>19:1	95
3	Tropone	Leucine- derived	Chiral Guanidine- Sulfonamid e	90	>19:1	94
4	2-Me- tropone	Phenylalan ine-derived	Chiral Guanidine- Sulfonamid e	88	15:1	93
5	2-Cl- tropone	Phenylalan ine-derived	Chiral Guanidine- Sulfonamid e	85	10:1	91

Table 2: NHC-Catalyzed [8+2] Cycloaddition of  ${\bf Tropone}$ s with Enals[5][7]



Entry	Tropone (1)	Enal (2)	NHC Precurs or	Base	Yield (%)	dr	ee (%)
1	Tropone	Cinnamal dehyde	Triazoliu m salt	DBU	85	>20:1	95
2	Tropone	Crotonal dehyde	Triazoliu m salt	DBU	78	15:1	92
3	2-Me- tropone	Cinnamal dehyde	Triazoliu m salt	DBU	80	>20:1	94
4	Tropone	Cinnamal dehyde	Imidazoli um salt	KHMDS	90 (trans)	>20:1	96

Table 3: Aminocatalysis-Mediated [8+2] Cycloaddition of **Tropone** with 2-Cyclohexenone[9][10]

Entry	Tropone (1)	Enone (2)	Catalyst	Additive	Yield (%)	dr	ee (%)
1	Tropone	2- Cyclohex enone	Cinchona -based primary amine	Benzoic Acid	75	10:1	90

## **Experimental Protocols**

# Protocol 1: General Procedure for Bifunctional Guanidine-Catalyzed [8+2] Cycloaddition of Tropone and Azlactones[1]

To a stirred solution of **tropone** (0.12 mmol) and azlactone (0.10 mmol) in toluene (1.0 mL) at room temperature was added the chiral guanidine-sulfonamide catalyst (0.01 mmol, 10 mol%). The reaction mixture was stirred at this temperature for the time indicated by TLC analysis. Upon completion, the solvent was removed under reduced pressure, and the residue was



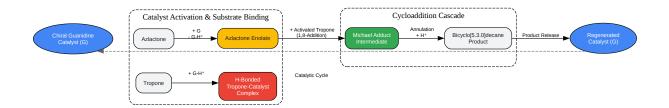
purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired bicyclo[5.3.0]decane product.

# Protocol 2: General Procedure for NHC-Catalyzed [8+2] Cycloaddition of Tropone and Enals[7]

In a nitrogen-filled glovebox, the NHC precursor (0.02 mmol, 20 mol%) and a base (e.g., DBU, 0.02 mmol, 20 mol%) were added to a vial containing anhydrous solvent (e.g., THF, 1.0 mL). The mixture was stirred for 10 minutes. **Tropone** (0.12 mmol) and the enal (0.10 mmol) were then added sequentially. The reaction was stirred at the specified temperature until the enal was consumed as monitored by TLC. The reaction mixture was then directly loaded onto a silica gel column and purified by flash chromatography to give the final product. For epimerization to the trans product, an increased amount of base and longer reaction times may be necessary.[5][8]

### **Visualizations**

# Catalytic Cycle of Bifunctional Guanidine-Catalyzed [8+2] Cycloaddition

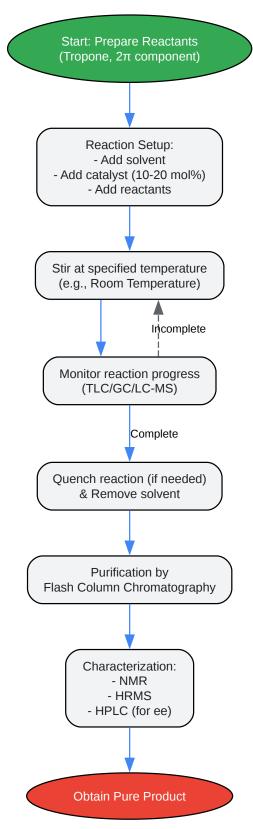


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Caption: Proposed catalytic cycle for the bifunctional guanidine-catalyzed [8+2] cycloaddition.



# **Experimental Workflow for Organocatalytic [8+2] Cycloaddition**





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Caption: General experimental workflow for organocatalytic [8+2] cycloaddition reactions.

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